molecular formula C23H25N3O7 B13140089 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine CAS No. 830321-63-6

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine

Katalognummer: B13140089
CAS-Nummer: 830321-63-6
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: JQLLJQOABCECQW-ASSNKEHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxyethyl group, and a trioxo-oxa-triazadodecan backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups and subsequent coupling reactions to form the desired peptide chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the trioxo groups would produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl and trioxo groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

830321-63-6

Molekularformel

C23H25N3O7

Molekulargewicht

455.5 g/mol

IUPAC-Name

2-[[(2S,3R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C23H25N3O7/c1-13(27)21(22(31)24-11-20(29)30)26-19(28)10-25-23(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21,27H,10-12H2,1H3,(H,24,31)(H,25,32)(H,26,28)(H,29,30)/t13-,21+/m1/s1

InChI-Schlüssel

JQLLJQOABCECQW-ASSNKEHSSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Kanonische SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.